molecular formula C7H6F2N4 B11728229 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11728229
M. Wt: 184.15 g/mol
InChI Key: MRFRAWHIVSRPPX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a rigid, fused N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . The core structure is a fundamental building block found in numerous commercial drugs and preclinical candidates, particularly as a potent protein kinase inhibitor (PKI) for targeted cancer therapy . The incorporation of a difluoromethyl group at the 5-position is a strategic modification, as fluorine atoms are known to profoundly influence a molecule's properties by enhancing lipophilicity, membrane permeability, and metabolic stability, which can lead to improved pharmacokinetic profiles . The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkable ability to interact with a wide range of biological targets. Research highlights its application in developing inhibitors for kinases such as PI3Kδ (a target for inflammatory and autoimmune diseases) , Bruton’s tyrosine kinase (BTK) , EGFR, B-Raf, and MEK, which are crucial in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this scaffold is present in compounds with reported anti-inflammatory, antiviral, and anxiolytic activities . The 2-amino group on the structure provides a versatile handle for further synthetic functionalization, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies . This product is offered exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific analytical data (e.g., NMR, LC-MS) for this compound to confirm identity and purity before use in their experimental investigations.

Properties

Molecular Formula

C7H6F2N4

Molecular Weight

184.15 g/mol

IUPAC Name

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H6F2N4/c8-7(9)4-1-2-13-6(11-4)3-5(10)12-13/h1-3,7H,(H2,10,12)

InChI Key

MRFRAWHIVSRPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1C(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution at C5

The introduction of the difluoromethyl (-CF2H) group at position 5 often relies on SNAr reactions, leveraging electron-deficient pyrazolo[1,5-a]pyrimidine intermediates. For example, 5-chloropyrazolo[1,5-a]pyrimidine derivatives serve as pivotal precursors due to the activation of the C5 position by electron-withdrawing groups (e.g., morpholine at C7). In a representative procedure, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes substitution with 2-(difluoromethyl)-1H-benzimidazole under basic conditions (K2CO3, tetraethylammonium chloride) to yield C5-difluoromethylated products in 89% yield. This method highlights the importance of leaving group activation and the use of polar aprotic solvents (e.g., DMF) to facilitate displacement.

Cross-Coupling Reactions at C5

Transition metal-catalyzed cross-coupling offers an alternative route for C5 functionalization. Suzuki-Miyaura coupling with boronic acids or esters has been employed to install aryl and heteroaryl groups at C5. While difluoromethyl boronic acids are less common, recent advances in fluorinated reagent synthesis suggest potential applicability. For instance, palladium-catalyzed coupling of 5-bromopyrazolo[1,5-a]pyrimidine with (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of CuI and a phosphine ligand could theoretically yield the desired difluoromethyl derivative, though such protocols require further validation.

Amination Strategies at the C2 Position

Reductive Amination

Reductive amination provides a versatile pathway to introduce the primary amine at C2. Starting from a C2-aldehyde intermediate—generated via oxidation of a C2-alcohol—the aldehyde undergoes condensation with ammonium acetate followed by reduction with NaBH3CN to afford the amine. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to the corresponding alcohol (99% yield), oxidized to an aldehyde (46% yield using Dess–Martin periodinane), and subjected to reductive amination to install the amine. This method achieves moderate yields (60–75%) but requires careful control of reaction stoichiometry.

Displacement Reactions

Direct displacement of a C2-leaving group (e.g., chloride or triflate) with ammonia or ammonia equivalents represents a more straightforward approach. In a patent by, 3-chloropyrazolo[1,5-a]pyrimidine derivatives react with aqueous ammonia under pressurized conditions (100°C, 12 h) to yield primary amines in 50–70% yields. However, the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core necessitates elevated temperatures and prolonged reaction times, which may limit scalability.

Integrated Synthesis Routes for 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Sequential C5 Difluoromethylation and C2 Amination

Route 1 (Adapted from):

  • Core Synthesis : Condense 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate to form ethyl 7-morpholino-pyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • C5 Functionalization : React the 5-chloro intermediate with 2-(difluoromethyl)-1H-benzimidazole under SNAr conditions (K2CO3, DMF, 80°C).

  • C2 Amination : Hydrolyze the ester to a carboxylic acid (LiOH, THF/H2O), convert to an acid chloride (SOCl2), and treat with ammonia to yield the primary amine.

Yield : 32% overall (3 steps).

Concurrent Functionalization of C5 and C2

Route 2 (Adapted from):

  • Core Synthesis : Prepare 5-bromo-2-nitro-pyrazolo[1,5-a]pyrimidine via bromination of the parent core.

  • C5 Coupling : Perform a Suzuki-Miyaura coupling with TMSCF2H (Pd(PPh3)4, CuI, K3PO4).

  • C2 Reduction : Reduce the nitro group to an amine using H2/Pd-C (80% yield).

Yield : 45% overall (3 steps).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Challenges
SNAr + Reductive AminationC5 substitution, C2 oxidation/amination32%High regioselectivityMulti-step, moderate yields
Suzuki + Nitro ReductionC5 coupling, C2 nitro reduction45%Scalable, fewer stepsRequires specialized reagents

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
The compound has shown promise as a lead candidate for developing new anticancer agents. Research indicates that it may inhibit specific protein targets involved in cell proliferation, making it a potential selective inhibitor for certain kinases or enzymes related to cancer and inflammatory diseases. The presence of the difluoromethyl group enhances its electronic properties, contributing to its biological activity .

Anti-inflammatory Activity
In addition to anticancer properties, 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine exhibits anti-inflammatory effects. Its ability to interact with various biological pathways suggests it could be utilized in treating inflammatory conditions.

Case Studies and Research Findings
Recent studies have demonstrated the compound's binding affinity to specific kinases involved in cancer progression through molecular docking studies. These studies provide insights into its binding modes and interaction energies with target proteins, facilitating rational drug design approaches .

Fluorescent Probes

The unique structural features of this compound allow it to be explored as a fluorescent probe. Its ability to interact with biological macromolecules can be harnessed for imaging applications in biological research. This aspect is particularly relevant in the development of new diagnostic tools in molecular biology.

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves cyclocondensation reactions of 3-amino-pyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds. The difluoromethyl group can participate in nucleophilic substitution reactions under specific conditions, enhancing its utility in further synthetic modifications.

Regioselectivity and Derivative Development
The regioselectivity of these reactions can be influenced by the choice of reactants and reaction conditions, allowing for tailored synthesis of derivatives with desired properties. This versatility makes it an attractive scaffold for the development of new compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameKey FeaturesUnique Aspects
4-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amineTrifluoromethyl group at position 4Enhanced lipophilicity and potential bioactivity
3-Amino-pyrazolo[1,5-a]pyrimidin-2-oneAmino group at position 3Different reactivity due to amino substitution
7-Methylpyrazolo[1,5-a]pyrimidin-2-amineMethyl group at position 7Altered pharmacokinetic properties

This table highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold while emphasizing the distinct properties imparted by the difluoromethyl substitution in this compound.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of various biological pathways . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.

    5-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability compared to its analogs .

Biological Activity

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses anti-inflammatory properties, making it a subject of interest for drug development.

Chemical Structure

The structural formula of this compound can be represented as follows:

C7H6F2N4\text{C}_7\text{H}_6\text{F}_2\text{N}_4

This structure features a difluoromethyl group at the 5-position and an amino group at the 2-position of the pyrazolo[1,5-a]pyrimidine core.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-(difluoromethyl) variants, demonstrate significant anticancer activity. For instance, compounds with similar scaffolds have been identified as potent inhibitors of TTK (T-cell protein tyrosine kinase), with one derivative showing a Ki value of 0.1 nM, indicating strong binding affinity and potential for therapeutic application in cancer treatment .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetKi (nM)Reference
CFI-402257TTK0.1
11hMonoamine oxidase BμM range

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. A related compound demonstrated comparable anti-inflammatory activity to Indomethacin with an efficacy of approximately 83.4% . This suggests that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to enhance its therapeutic profile against inflammation.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and proteins involved in cancer progression and inflammatory responses. The inhibition of TTK is particularly noteworthy as it plays a role in cell cycle regulation and tumor growth.

Case Studies

Several studies have investigated the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:

  • TTK Inhibition Study : A study focused on scaffold hopping from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines revealed that these new compounds could effectively inhibit TTK in vitro and exhibited favorable pharmacokinetic properties for oral bioavailability .
  • Anti-inflammatory Evaluation : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their anti-inflammatory effects in animal models. Results indicated significant reductions in inflammatory markers when treated with these compounds .

Q & A

Q. Optimization :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensation steps .
  • Catalysts : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for aryl group introduction .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Classification : Basic
Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethyl at δ ~-80 ppm for ¹⁹F NMR) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) ensures reliable biological testing .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the pyrazolo-pyrimidine core, confirming regioselectivity .

Q. Example Data :

ParameterValue (X-ray)
Bond Length (C–N)1.34 Å ± 0.02
Dihedral Angle12.5° (pyrazole-pyrimidine)

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Classification : Advanced
Answer :
Methodology :

Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 5, and 2.

Biological Assays : Test against target proteins (e.g., kinases, bacterial enzymes) using:

  • Enzyme Inhibition Assays (IC₅₀ determination).
  • Cellular Viability Assays (e.g., MTT for anticancer activity).

Q. Key Findings :

  • Fluorophenyl Groups : Enhance target binding via hydrophobic interactions (e.g., IC₅₀ = 0.8 µM against EGFR kinase) .
  • Methyl/Propyl Chains : Improve metabolic stability but may reduce solubility .

Q. Solutions :

  • Recrystallization : Use mixed solvents (hexane/ethyl acetate) for slow evaporation .
  • Cryo-Crystallography : Collect data at 100 K to stabilize fragile crystals .

Q. Data :

ParameterValue
Space GroupP2₁/c
R Factor0.055
Resolution1.2 Å

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